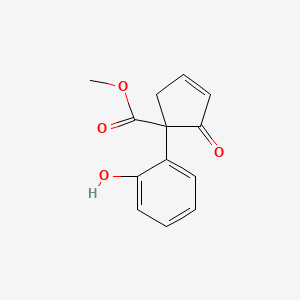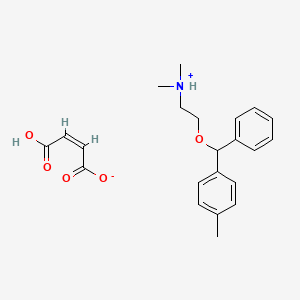
2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and an ester linkage to a tetradecanoate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate typically involves the esterification of 2,2,6,6-Tetramethylpiperidin-4-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the ester linkage to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the tetradecanoate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: 2,2,6,6-Tetramethylpiperidin-4-ol.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate is used as a stabilizer in polymer chemistry, particularly in the production of light-stabilized polymers. Its ability to scavenge free radicals makes it valuable in preventing polymer degradation.
Biology: In biological research, this compound is utilized as a probe to study radical-mediated processes. Its stable radical form allows for the investigation of oxidative stress and related cellular mechanisms.
Medicine: The compound has potential applications in drug delivery systems due to its stability and ability to form stable complexes with various drugs. It is also being explored for its antioxidant properties in therapeutic formulations.
Industry: Industrially, this compound is used as an additive in lubricants and coatings to enhance their stability and performance under oxidative conditions.
Mécanisme D'action
The primary mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate involves its ability to stabilize free radicals. The piperidine ring, with its four methyl groups, provides steric hindrance that stabilizes the radical form of the compound. This stabilization prevents the propagation of radical-mediated reactions, making it an effective antioxidant. The molecular targets include free radicals and reactive oxygen species, which are neutralized by the compound, thereby protecting materials and biological systems from oxidative damage.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidin-4-ol: A precursor to the ester, used in similar applications as a stabilizer.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with similar stabilizing properties.
Uniqueness: 2,2,6,6-Tetramethylpiperidin-4-YL tetradecanoate is unique due to its ester linkage to a long-chain fatty acid, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other similar compounds that may not possess the same level of stability and effectiveness in non-polar media.
Propriétés
Numéro CAS |
104359-55-9 |
|---|---|
Formule moléculaire |
C23H45NO2 |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-21(25)26-20-18-22(2,3)24-23(4,5)19-20/h20,24H,6-19H2,1-5H3 |
Clé InChI |
WTPDIFPRGLGJJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


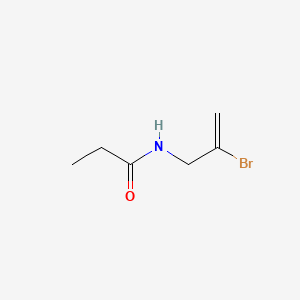
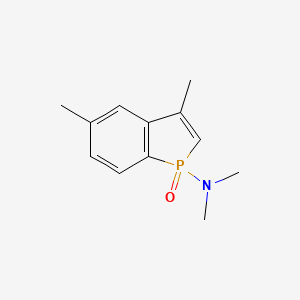
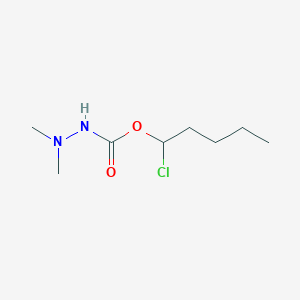
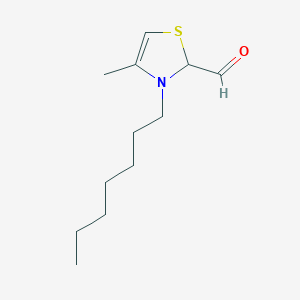
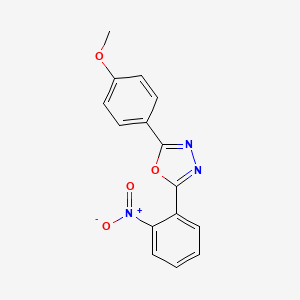


![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
